molecular formula C9H20O B1584108 4-Methyl-4-octanol CAS No. 23418-37-3

4-Methyl-4-octanol

Cat. No.: B1584108
CAS No.: 23418-37-3
M. Wt: 144.25 g/mol
InChI Key: RXSIKQJQLQRQQY-UHFFFAOYSA-N
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Description

4-Methyl-4-octanol is an organic compound with the molecular formula C9H20O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a longer carbon chain. This compound is also known by its IUPAC name, This compound . It is a colorless liquid with a mild odor and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4-octanol can be synthesized through several methods, including the Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol. Another method involves the reduction of 4-methyl-4-octanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 4-methyl-4-octanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of the ketone to the alcohol .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-octanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Based on the search results, 4-methyl-4-octanol has demonstrated antifungal activity by inhibiting the growth of Aspergillus flavus.

Looking at a similar compound, 4-Methyl-4-heptanol, we can infer potential applications based on its known uses:

  • Chemistry It can be used as a solvent and intermediate in organic synthesis.
  • Biology It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
  • Medicine It can be investigated for potential use in pharmaceutical formulations.
  • Industry It can be utilized in the production of fragrances, flavors, and plasticizers.

The mechanism of action of 4-Methyl-4-heptanol involves interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with polar molecules, while the hydrophobic alkyl chain interacts with nonpolar regions of biomolecules; these interactions can influence enzyme activity, membrane fluidity, and signal transduction pathways.

Comparison with Similar Compounds :

CompoundDescription
4-Methyl-2-pentanolAnother tertiary alcohol with a shorter carbon chain.
4-Methyl-3-heptanolA structural isomer with the hydroxyl group on a different carbon atom.
This compoundA homologous compound with an additional carbon in the chain.
Uniqueness 4-Methyl-4-heptanol is unique due to its specific structure, which provides distinct physical and chemical properties. Its tertiary alcohol nature makes it less prone to oxidation compared to primary and secondary alcohols, and its branched structure influences its boiling point and solubility characteristics.

Synthesis of Similar Compounds

S-2-Methyl-4-octanol is a male-specific compound released by the sugarcane weevil Sphenophorus levis, with its biological activity associated with the aggregation behavior of the species . One study describes an expeditious synthesis of alcohol, starting from the easily available D-mannitol, in a route that employs the known (R)-glyceraldehyde acetonide as a key intermediate .

General Information on 4-Octanol

Mechanism of Action

The mechanism of action of 4-methyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their structure and function. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and methyl substitution make it different from other similar alcohols, affecting its reactivity and applications .

Biological Activity

4-Methyl-4-octanol, a saturated fatty alcohol with the molecular formula C9_9H20_{20}O, has garnered attention in various fields of research due to its biological activities and potential applications. Understanding its mechanisms of action, pharmacokinetics, and biological effects is crucial for leveraging its properties in scientific and industrial applications.

This compound primarily functions as an inhibitor of T-type calcium channels (T-channels). This inhibition can lead to various physiological effects, including modulation of cellular signaling pathways that are critical in numerous biological processes. The compound's interaction with T-channels is significant in its potential therapeutic applications, particularly in neurobiology and cardiology.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its octanol/water partition coefficient, which affects its bioavailability and distribution within biological systems. This property is pivotal for understanding how the compound behaves in vivo and its potential efficacy as a therapeutic agent.

Antifungal Activity

One notable biological effect of this compound is its antifungal activity. Research has demonstrated that it can inhibit the growth of Aspergillus flavus, a common spoilage fungus found in grains. This property suggests potential applications in food preservation and agricultural practices.

Behavioral Responses in Insects

In studies investigating insect behavior, related compounds such as 2-methyl-4-octanol have been shown to elicit attraction in certain insect species. For example, laboratory tests indicated that both male and female Sphenophorus incurrens weevils were attracted to this compound at specific concentrations, highlighting its potential role as an aggregation pheromone . These findings suggest that this compound or its derivatives could be utilized in pest management strategies.

Study on Ants

A comparative study on the biological activity of different enantiomers of 4-methyl-3-heptanone demonstrated significant differences in their effectiveness as alarm pheromones among ant species. The S-(+)-enantiomer was found to be approximately 100 times more active than its counterpart, illustrating the importance of stereochemistry in biological activity . While this study focused on a related compound, it underscores the significance of structural variations within the octanol family.

Data Table: Biological Activities of this compound

Biological Activity Effect Reference
AntifungalInhibits growth of Aspergillus flavus
Insect AttractionAttracts Sphenophorus incurrens at specific concentrations
Calcium Channel InhibitionModulates cellular signaling pathways

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider safety and toxicity profiles. Current data suggest limited toxicity; however, comprehensive studies are required to establish safe exposure levels for humans and other organisms. Regulatory bodies like the EPA have ongoing assessments regarding its safety profile .

Properties

IUPAC Name

4-methyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-8-9(3,10)7-5-2/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSIKQJQLQRQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871337
Record name 4-Methyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23418-37-3, 88448-42-4
Record name 4-Octanol, 4-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418373
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Record name Pentanol, methylpropyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088448424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-4-octanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102785
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Record name 4-Methyloctan-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23418-37-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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